molecular formula C17H26N4O3 B3029715 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine CAS No. 761440-65-7

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Cat. No. B3029715
M. Wt: 334.4
InChI Key: HNYSXOZEEKWPNM-UHFFFAOYSA-N
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Description

The compound "1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine" is a synthetic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. Arylpiperazines are a class of compounds known for their diverse pharmacological properties, including serotonergic and dopaminergic activities, which make them valuable in the development of new therapeutic agents for various neurological disorders .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the preparation of piperazine scaffolds followed by the introduction of aryl groups through various organic synthesis techniques. For instance, compounds with mixed serotonergic and dopaminergic activity have been synthesized by attaching a dihydronaphthalene fragment to the alkyl chain of 4-alkyl-1-arylpiperazines . Similarly, substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines have been synthesized for probing the dopamine D2 receptor binding site, indicating the versatility of the piperazine scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of arylpiperazines can significantly influence their binding affinity and selectivity towards different biological targets. For example, the dihedral angles between various rings in the molecule, as well as the conformation of the piperazine ring itself, can affect how these compounds interact with receptors. In one study, the piperazine ring was found to adopt a chair conformation, which is a common and stable conformation for this type of ring system .

Chemical Reactions Analysis

Arylpiperazines can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, reductive amination has been used to synthesize novel compounds with potential antimicrobial activity . The ability to introduce different substituents through chemical reactions allows for the exploration of structure-activity relationships and the optimization of biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazines, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are influenced by the molecular structure and substituents present on the piperazine ring. For example, the introduction of a methoxy group can affect the molecule's lipophilicity, which in turn can influence its pharmacokinetic profile .

Scientific Research Applications

Dopaminergic Ligand Synthesis and Evaluation

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine and its derivatives have been synthesized and evaluated for their potential as dopaminergic ligands. These compounds have shown affinity towards the dopamine D2 receptor (D2DAR) in in vitro competitive displacement assays. One compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, displayed significant affinity with a Ki value of 54 nM. Molecular docking analysis and dynamic simulation were performed to understand their interaction with D2DAR, suggesting possible therapeutic applications in neurological disorders related to dopamine function (Penjišević et al., 2016).

Antiarrhythmic and Antihypertensive Effects

Research has shown that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, structurally related to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, exhibit strong antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, indicating potential for cardiovascular therapeutic applications (Malawska et al., 2002).

Kinetic Studies in Organic Chemistry

Kinetic studies have investigated the reactions of compounds structurally related to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine with alicyclic amines. These studies are crucial for understanding reaction mechanisms and the stability of intermediates in organic synthesis, which can have implications in pharmaceutical chemistry (Castro et al., 2001).

Pharmaceutical Compound Synthesis and Characterization

The synthesis and characterization of pharmaceutical compounds like ASP3026, which contain similar structural elements to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, have been explored. These studies focus on understanding polymorphisms, solution structures, and thermodynamic stability, crucial for drug development and formulation (Takeguchi et al., 2015).

Computational and Biochemical Evaluation

Computational assessment of biochemical properties and vibrational assignments for synthesized compounds related to 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine has been conducted. These studies aid in predicting molecular docking mechanisms and understanding the reactivity towards biological receptors like the human GABA receptor, which can lead to new therapeutic agents (Onawole et al., 2017).

properties

IUPAC Name

1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-18-9-11-20(12-10-18)14-5-7-19(8-6-14)15-3-4-16(21(22)23)17(13-15)24-2/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYSXOZEEKWPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171541
Record name 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

CAS RN

761440-65-7
Record name 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761440-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3-Methoxy-4-nitrophenyl)-4-piperidinyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 5 mL microwave tube was charged 4-fluoro-2-methoxy-1-nitrobenzene (1 g, 0.584 mmol), 1-methyl-4-(piperidin-4-yl)piperazine (0.321 g, 1.753 mmol), triethylamine (0.244 mL, 1.753 mmol), and acetonitrile (1.948 mL). The reaction was heated in Biotage microwave reactor at 130° C. for 40 minutes. The solvent was removed under reduced pressure, and the reaction purified by flash chromatography using a gradient 100% CH2Cl2 to 1:1 CH2Cl2/methanol to provide the title compound. MS (ESI) m/e 335 (M+H)+.
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1 g
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0.321 g
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0.244 mL
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1.948 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-4-(piperidin-4-yl)piperazine (4.2 g, 22.91 mmol) in anhydrous DMF (40 mL) was added 4-fluoro-2-methoxy-1-nitrobenzene (3.92 g, 22.91 mmol) and potassium carbonate (3.80 g, 27.5 mmol). This suspension was heated at 70° C. overnight. After cooling, the reaction mixture was concentrated, and the residue partitioned between ethyl acetate and brine. The aqueous phase was extracted with ethyl acetate. The combined organic phases were concentrated. The residue was separated by flash chromatography (eluted with 0-15% of 2% ammonium hydroxide MeOH solution in dichloromethane) to give 6.88 g of the title compound. Yield: 90%. MS (DCI) m/z 335 (M+H)+; 1H NMR (300 MHz, CDCl3): δ 1.58-1.68 (m, 2H), 1.93-1.99 (m, J=11.53 Hz, 2 H), 2.29 (s, 3H), 2.44-2.51 (m, 4H), 2.62 (s, 4H), 2.92-3.02 (m, 2H), 3.90-3.98 (m, 7 H), 6.31 (d, J=2.37 Hz, 1H), 6.42 (dd, J=9.32, 2.54 Hz, 1H), 7.99 (d, J=9.49 Hz, 1H).
Quantity
4.2 g
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3.92 g
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3.8 g
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40 mL
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Yield
90%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Starting Materials: 4-fluoro-2-methoxy-1-nitrobenzene and 1-methyl-4-(piperidin-4-yl)piperazine.
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Synthesis routes and methods V

Procedure details

To a solution of 1-(3-Methoxy-4-nitro-phenyl)-piperidin-4-one (4.96 g, 0.020 mol) in dichloroethane (50 ml) is added N-methylpiperazine (2.7 ml, 0.024 mol) at 0° C. and the mixture is stirred at room temperature. After 4 h, sodium triacetoxy-borohydride (5.04 g, 0.024 mol) is added and the mixture is further stirred at room temperature for 24 h. After addition of 1N sodium hydroxide at 0° C., the mixture is poured into water and extracted three times with dichloromethane. The organic layer is combined and extracted three times with 1N hydrochloride. The water layer is basified with 2N sodium hydroxide and extracted three times with dichloromethane. The organic layer is washed with brine, dried over sodium sulfate, and evaporated in vacuo to give the title compound as yellow solids (6.04 g) in 91% yield.
Quantity
4.96 g
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reactant
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2.7 mL
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50 mL
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5.04 g
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
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1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
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1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
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1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
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1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
Reactant of Route 6
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1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

Citations

For This Compound
5
Citations
K Iikubo, Y Kondoh, I Shimada, T Matsuya… - Chemical and …, 2018 - jstage.jst.go.jp
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (…
Number of citations: 14 www.jstage.jst.go.jp
MRV Finlay, P Barton, S Bickerton, M Bista… - Journal of medicinal …, 2021 - ACS Publications
The epidermal growth factor receptor (EGFR) harboring activating mutations is a clinically validated target in non-small-cell lung cancer, and a number of inhibitors of the EGFR tyrosine …
Number of citations: 13 pubs.acs.org
飯久保一彦, イイクボカズヒコ - 2020 - tsukuba.repo.nii.ac.jp
Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is considered a valid therapeutic target for the treatment of EML4–ALK-positive non-small …
Number of citations: 5 tsukuba.repo.nii.ac.jp
Y Takahama, K Obitsu, K Takeguchi… - … Process Research & …, 2019 - ACS Publications
Our effort toward the process improvement of anaplastic lymphoma kinase (ALK) inhibitor ASP3026 (1) is described. A cost-effective and practical synthesis of 1 was accomplished as a …
Number of citations: 4 pubs.acs.org
A Guo, Q Zhang, J Zhang, J Chen, J Chen, Y Sha - ACS omega, 2020 - ACS Publications
During the process development of brigatinib, we have made an unusual observation about some impurities. Detailed investigation has led to the conclusion that impurity A is formed …
Number of citations: 5 pubs.acs.org

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